molecular formula C19H20O5 B14218109 4-Formyl-3-hydroxyphenyl 4-(pentyloxy)benzoate CAS No. 820999-69-7

4-Formyl-3-hydroxyphenyl 4-(pentyloxy)benzoate

Cat. No.: B14218109
CAS No.: 820999-69-7
M. Wt: 328.4 g/mol
InChI Key: INWRBOXSCRCMEB-UHFFFAOYSA-N
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Description

4-Formyl-3-hydroxyphenyl 4-(pentyloxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a formyl group, a hydroxy group, and a pentyloxy group attached to a benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-3-hydroxyphenyl 4-(pentyloxy)benzoate typically involves the reaction of 4-formyl-3-hydroxybenzoic acid with 4-pentyloxybenzoic acid under specific conditions. One common method involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-3-hydroxyphenyl 4-(pentyloxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides and bases such as sodium hydroxide (NaOH) are used for substitution reactions.

Major Products Formed

    Oxidation: 4-Formyl-3-hydroxyphenyl 4-(pentyloxy)benzoic acid.

    Reduction: 4-Hydroxymethyl-3-hydroxyphenyl 4-(pentyloxy)benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Formyl-3-hydroxyphenyl 4-(pentyloxy)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Formyl-3-hydroxyphenyl 4-(pentyloxy)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The formyl and hydroxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Formyl-3-hydroxyphenyl 4-(butyloxy)benzoate
  • 4-Formyl-3-hydroxyphenyl 4-(hexyloxy)benzoate
  • 4-Formyl-3-hydroxyphenyl 4-(octyloxy)benzoate

Uniqueness

4-Formyl-3-hydroxyphenyl 4-(pentyloxy)benzoate is unique due to the specific length of its pentyloxy chain, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not perform as effectively .

Properties

CAS No.

820999-69-7

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

(4-formyl-3-hydroxyphenyl) 4-pentoxybenzoate

InChI

InChI=1S/C19H20O5/c1-2-3-4-11-23-16-8-5-14(6-9-16)19(22)24-17-10-7-15(13-20)18(21)12-17/h5-10,12-13,21H,2-4,11H2,1H3

InChI Key

INWRBOXSCRCMEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C=O)O

Origin of Product

United States

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